4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c18-17(19,20)15-12-16(22-13-21-15)24-10-8-23(9-11-24)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPHRKVSBGXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
The trifluoromethylpyrimidine core is synthesized via cyclization and chlorination:
-
Cyclization : Ethyl trifluoroacetoacetate reacts with amidine derivatives under acidic conditions to form 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) and triethylamine at 100–120°C for 3–4 hours yields the dichloro intermediate (Table 1).
Table 1: Chlorination Optimization for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃, Et₃N | 120 | 3 | 78.8 | >99 |
| POCl₃, Cs₂CO₃ | 100–105 | 4 | 72.4 | 99.9 |
Synthetic Route 2: Direct Cyclization with Prefunctionalized Intermediates
Amidines and β-Dicarbonyl Cyclocondensation
Pyrimidine ring formation via cyclocondensation offers an alternative to halogenation:
-
Substrate Pairing : Trifluoromethyl-containing β-diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) react with N-(pyrimidinyl)amidines.
-
Catalysis : Acetic acid or p-toluenesulfonic acid (PTSA) catalyzes cyclization at 80–100°C, yielding 6-(trifluoromethyl)pyrimidines.
Table 2: Cyclocondensation Yields for Trifluoromethylpyrimidines
Post-Cyclization Functionalization
The preformed pyrimidine undergoes Ullmann or Buchwald-Hartwig coupling with 4-(2-phenylethyl)piperazine:
-
Palladium Catalysis : Pd(OAc)₂/Xantphos systems enable C–N coupling under mild conditions (60°C, 12 h).
-
Copper-Mediated Coupling : CuI/1,10-phenanthroline in DMSO at 100°C achieves comparable efficiency but with higher metal loading.
Synthetic Route 3: Reductive Amination and Late-Stage Trifluoromethylation
Piperazine Alkylation
4-(2-Phenylethyl)piperazine is synthesized via:
Trifluoromethylation Strategies
Late-stage introduction of the CF₃ group avoids harsh cyclization conditions:
-
Electrophilic Trifluoromethylation : Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethyl sulfonium triflate) reacts with pyrimidine lithio intermediates at −78°C.
-
Nucleophilic Trifluoromethylation : (Trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CsF.
Table 3: Trifluoromethylation Efficiency Comparison
| Method | Substrate | Yield (%) | Selectivity |
|---|---|---|---|
| Umemoto’s reagent | 4-Chloropyrimidine | 68 | >90% para |
| TMSCF₃/CsF | 4-Aminopyrimidine | 52 | 85% para |
Characterization and Analytical Validation
Spectroscopic Confirmation
-
¹H NMR : The 4-piperazinyl proton resonances appear as triplets at δ 3.2–3.5 ppm, while the trifluoromethyl group induces deshielding of adjacent pyrimidine protons (δ 8.9–9.1 ppm).
-
¹³C NMR : Quartet signals at δ 121–123 ppm (q, J = 270 Hz) confirm the CF₃ group.
-
HRMS : Molecular ion peak at m/z 336.35 (M+H)⁺ aligns with the theoretical molecular weight.
Chemical Reactions Analysis
4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, methanol, and reaction catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in reduced expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural analogy.
Key Structural and Functional Differences
Sulfonyl () and carbonyl () groups introduce polarity, which may reduce cell permeability but improve solubility. Benzopyran-carbonyl () adds steric bulk and conjugation, possibly affecting target selectivity.
Pyrimidine Core Modifications :
- Methyl groups () at position 2 may sterically hinder interactions with target receptors.
- Furyl substituent () introduces a heteroaromatic ring, altering electronic properties compared to the target’s simpler phenyl group.
Biological Implications: Piperazine derivatives often target GPCRs (e.g., serotonin receptors). The phenylethyl group in the target may mimic endogenous ligands, enhancing affinity. Thiophene- and benzopyran-containing analogs () might exhibit unique binding modes due to extended π-systems.
Biological Activity
4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various biological targets. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a phenylethyl group and a pyrimidine ring with a trifluoromethyl group. The synthesis typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved by reacting ethylenediamine with a dihaloalkane under basic conditions.
- Substitution with Phenylethyl Group : The piperazine is reacted with 2-phenylethyl bromide in the presence of potassium carbonate.
- Formation of the Pyrimidine Ring : This involves reacting an appropriate amidine with a β-diketone under acidic conditions.
Biological Activity
The biological activity of 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been explored in various studies, indicating its potential as a therapeutic agent.
The compound acts primarily as a ligand, interacting with various receptors and enzymes. Notably, it has been shown to influence neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety .
Pharmacological Studies
- Neurotransmitter Receptor Interaction : Research indicates that this compound can act as an antagonist or agonist at serotonin or dopamine receptors, modulating neurotransmitter signaling pathways.
- Antiviral Activity : Analogues of piperazine derivatives have been identified as potent inhibitors of viruses such as chikungunya virus (CHIKV), demonstrating broad-spectrum antiviral activity .
Case Studies
Several studies highlight the efficacy and safety profiles of this compound and its analogues:
- Study on Antiviral Properties : A study identified various piperazine-pyrimidine derivatives that exhibited significant antiviral activity against CHIKV, with selectivity indices greater than 61 for certain compounds .
- Pharmacological Research on Neurological Disorders : In pharmacological evaluations, compounds similar to 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown promise in alleviating symptoms associated with anxiety and depression through their action on neurotransmitter systems.
Data Tables
The following table summarizes key findings from various studies related to the biological activities of the compound:
Q & A
Q. What are the standard synthetic routes for 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and what key reagents are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclization using reagents like trifluoromethyl-substituted precursors under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, often requiring coupling agents such as EDCI or HOBt.
- Step 3 : Functionalization of the piperazine ring with a phenylethyl group using Pd-catalyzed cross-coupling or alkylation reactions . Key reagents include stannous chloride (reductions), potassium carbonate (base), and dichloromethane (solvent). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the compound’s structure and purity confirmed post-synthesis?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What are the primary biological targets of this compound, and which assays are used to evaluate activity?
The compound is screened for interactions with:
- GPCRs (e.g., serotonin or dopamine receptors) via radioligand binding assays using [³H]-spiperone.
- Kinases : Inhibition assays (e.g., EGFR or BRAF) using fluorescence-based ADP-Glo™ kits.
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can synthetic yield be optimized for the trifluoromethyl-pyrimidine core?
Challenges in introducing the trifluoromethyl group are addressed by:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h at 150°C).
- Catalytic systems : Use of CuI/1,10-phenanthroline for Ullmann-type couplings.
- Design of Experiments (DoE) : Statistical optimization of solvent polarity, temperature, and stoichiometry .
Q. How to resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
Discrepancies may arise from:
- Metabolic instability : Use hepatic microsomal assays to identify vulnerable sites (e.g., piperazine oxidation).
- Solubility limitations : Modify logP via substituent changes (e.g., replacing phenylethyl with polar groups).
- Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the piperazine-phenylethyl moiety?
SAR is refined by:
- Systematic substitution : Replace phenylethyl with cyclohexylethyl or fluorinated analogs to probe steric/electronic effects.
- Bioisosteric replacements : Swap piperazine with homopiperazine to assess conformational flexibility.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at target receptors .
Q. How to address poor metabolic stability in pharmacokinetic studies?
Strategies include:
- Deuterium incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., benzylic hydrogens).
- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability.
- CYP450 inhibition assays : Identify metabolizing enzymes using human liver microsomes and LC-MS/MS metabolite profiling .
Q. What methods are recommended for scaling up synthesis while maintaining purity?
Scale-up challenges include:
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
- Flow chemistry : Continuous processing for intermediates prone to degradation.
- Quality control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
